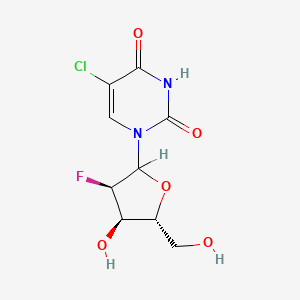
5-Cfdru
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxyfluorescein diacetate, acetoxymethyl ester (5-Cfdru) is a non-fluorescent, cell-permeable dye that is widely used in various biological and chemical research applications. Once inside the cell, cellular esterases cleave the acetoxymethyl ester groups, resulting in the formation of 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cells, indicating their viability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves the reaction of 5-carboxyfluorescein with acetoxymethyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 5-Carboxyfluorescein diacetate, acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and solvents, as well as for the purification steps. This ensures consistency in the quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Carboxyfluorescein diacetate, acetoxymethyl ester undergoes hydrolysis reactions catalyzed by cellular esterases. This hydrolysis results in the removal of the acetoxymethyl ester groups, converting the compound into 5-carboxyfluorescein .
Common Reagents and Conditions
Reagents: Acetoxymethyl bromide, triethylamine, dichloromethane.
Conditions: Room temperature, organic solvent medium.
Major Products
The major product formed from the hydrolysis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester is 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells .
Applications De Recherche Scientifique
5-Carboxyfluorescein diacetate, acetoxymethyl ester is extensively used in various scientific research applications, including:
Cell Viability Assays: It is used to measure cellular esterase activity, which is an indicator of cell viability.
Flow Cytometry: The fluorescence emitted by 5-carboxyfluorescein can be quantified using flow cytometry to analyze live cell populations.
Fluorescence Microscopy: It is used in fluorescence microscopy to visualize and quantify live cells.
Drug Screening: The compound is used in drug screening assays to evaluate the cytotoxic effects of various compounds on live cells.
Mécanisme D'action
The mechanism of action of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves its uptake by live cells, where cellular esterases cleave the acetoxymethyl ester groups. This results in the formation of 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells. The fluorescence intensity is directly proportional to the number of viable cells, making it a reliable indicator of cell viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxyfluorescein diacetate (5-CFDA): Similar to 5-Carboxyfluorescein diacetate, acetoxymethyl ester, but without the acetoxymethyl ester groups.
Fluorescein diacetate (FDA): A non-fluorescent compound that is hydrolyzed by cellular esterases to produce fluorescein, a fluorescent compound.
Calcein-AM: Another cell-permeable dye that is hydrolyzed by cellular esterases to produce calcein, a fluorescent compound.
Uniqueness
5-Carboxyfluorescein diacetate, acetoxymethyl ester is unique in its ability to provide a highly fluorescent signal upon hydrolysis by cellular esterases, making it an excellent indicator of cell viability. Its acetoxymethyl ester groups enhance its cell permeability compared to other similar compounds .
Propriétés
Numéro CAS |
55612-15-2 |
|---|---|
Formule moléculaire |
C9H10ClFN2O5 |
Poids moléculaire |
280.64 g/mol |
Nom IUPAC |
5-chloro-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
Clé InChI |
NEJVFDJYSZDPCD-CDRSNLLMSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Cl |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


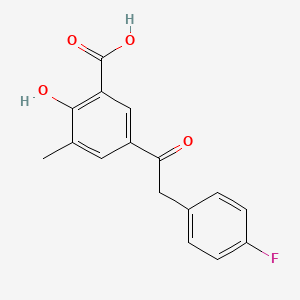
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
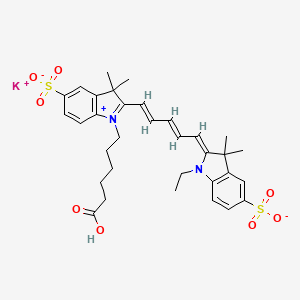

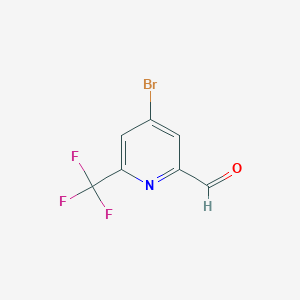
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
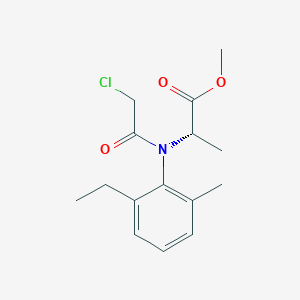
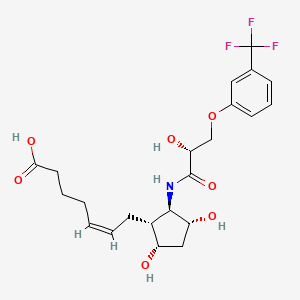

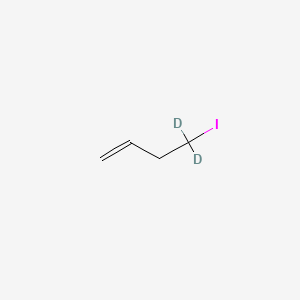
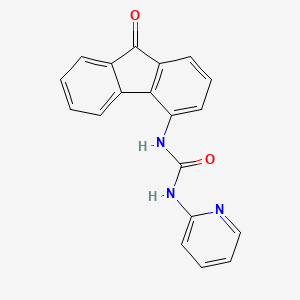

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
